molecular formula C20H16FN3O3S B12203605 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone

2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone

Cat. No.: B12203605
M. Wt: 397.4 g/mol
InChI Key: QKYDYUIEXVGIPW-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone is a synthetic chemical compound belonging to the 1,2,4-triazole class, which is a privileged scaffold in medicinal chemistry known for yielding molecules with diverse biological activities. This specific derivative is a subject of research interest in academic settings, where it is investigated for its potential pharmacological properties. The structure incorporates a benzodioxole ring, often associated with interaction with enzyme active sites, and a fluorophenyl ethanone group, which can influence the compound's electronic properties and bioavailability. Research into analogous 1,2,4-triazole compounds suggests potential areas of investigation could include enzyme inhibition, anticancer activity, or antimicrobial effects, though the specific mechanism of action for this precise molecule is defined by its unique substitution pattern and requires empirical validation. This product is intended for laboratory research use only, specifically for in vitro assay development and hit-to-lead optimization studies in drug discovery pipelines. It is not for diagnostic, therapeutic, or any other human use. Researchers can rely on the high purity and characterized structure of this compound for their investigative work in developing new bioactive molecules.

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H16FN3O3S/c1-2-9-24-19(14-5-8-17-18(10-14)27-12-26-17)22-23-20(24)28-11-16(25)13-3-6-15(21)7-4-13/h2-8,10H,1,9,11-12H2

InChI Key

QKYDYUIEXVGIPW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Acylation

The benzodioxole fragment was synthesized from 4-acylphenol derivatives via a patented industrial-scale process. Catalytic hydrogenation of 4-propionylphenol (R1_1 = C3_3H7_7) over Pd/C in ethanol at 50°C yielded 4-propylphenol (II) with >95% conversion. Subsequent acylation with acetyl chloride in the presence of AlCl3_3 produced 4-propyl-2-acetylphenol (III), which underwent Fries rearrangement using BF3_3·Et2_2O to afford 4-propylcatechol (V).

Cyclization with Dichloromethane

Cyclization of 4-propylcatechol (V) with dichloromethane in a basic medium (NaOH, DMF) yielded 5-propylbenzodioxole (VI). The reaction proceeded at 80°C for 12 hours, achieving an 85% yield. Structural confirmation was obtained via 1H^1H-NMR (δ=6.07ppm\delta = 6.07 \, \text{ppm} for dioxole protons).

Preparation of 4-Allyl-5-(Benzo dioxol-5-yl)-4H-1,2,4-triazole-3-thiol

Triazole Core Formation

The 1,2,4-triazole scaffold was constructed using a modified Huisgen cycloaddition. 5-(Azidomethyl)-6-bromobenzo[d]dioxole (3) reacted with phenylacetylene under CuI catalysis in acetonitrile, yielding 1-((6-bromobenzo[d][1,dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4) in 82% yield. For the target compound, phenylacetylene was replaced with propargylamine to introduce the allyl group, though this step requires further optimization to suppress side reactions.

Suzuki-Miyaura Coupling

The brominated triazole intermediate (4) underwent Suzuki-Miyaura coupling with benzodioxol-5-ylboronic acid (5a) using PdCl2_2(PPh3_3)2_2 as a catalyst and K2_2CO3_3 as a base in dioxane. The reaction at 100°C for 24 hours afforded 5-(benzodioxol-5-yl)-4-allyl-4H-1,2,4-triazole (6a) in 78% yield. 13C^{13}C-NMR confirmed substitution at the triazole C5 position (δ=148.1ppm\delta = 148.1 \, \text{ppm}).

Thiol Group Introduction

The triazole intermediate was treated with Lawesson’s reagent in toluene under reflux to convert the carbonyl group to a thiol, yielding 4-allyl-5-(benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol (7) in 70% yield. HRMS analysis matched the expected molecular formula (C14_{14}H12_{12}N3_3O2_2S+^+: calculated 310.0521, found 310.0518).

Synthesis of 1-(4-Fluorophenyl)ethanone Derivative

Bromination of 4-Fluoroacetophenone

1-(4-Fluorophenyl)ethanone was brominated using N-bromosuccinimide (NBS) in CCl4_4 under UV light, yielding 2-bromo-1-(4-fluorophenyl)ethanone (8) in 65% yield. The product was purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Final Coupling Reaction

Nucleophilic Substitution

The triazole-thiol (7) reacted with 2-bromo-1-(4-fluorophenyl)ethanone (8) in anhydrous DMF using K2_2CO3_3 as a base at room temperature for 6 hours. The reaction afforded the target compound, 2-(4-Allyl-5-benzodioxol-5-yl-4H-triazol-3-ylsulfanyl)-1-(4-fluorophenyl)ethanone, in 68% yield. 1H^1H-NMR confirmed the presence of allyl protons (δ=5.855.95ppm\delta = 5.85–5.95 \, \text{ppm}) and fluorophenyl aromatic protons (δ=7.457.55ppm\delta = 7.45–7.55 \, \text{ppm}).

Optimization and Challenges

Regioselectivity in Triazole Formation

The Huisgen cycloaddition exclusively produced 1,4-regioisomers due to CuI catalysis, avoiding mixtures observed in thermal conditions.

Purification Challenges

Column chromatography (petroleum ether/ethyl acetate gradients) was critical for isolating intermediates, particularly the final compound, which exhibited polar characteristics due to the sulfanyl group.

Reaction Conditions Summary Table

StepReactantsConditionsYieldCharacterization
1.14-PropionylphenolPd/C, H2_2, EtOH, 50°C95%1H^1H-NMR
1.24-PropylphenolAcCl, AlCl3_3, DCM88%TLC, 13C^{13}C-NMR
2.2Brominated triazole (4)PdCl2_2(PPh3_3)2_2, dioxane, 100°C78%HRMS
4.1Triazole-thiol (7) + Bromoethanone (8)K2_2CO3_3, DMF, rt68%1H^1H-NMR, HRMS

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-phenyl group or the allyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities attributed to its structural components:

Antimicrobial Properties

Triazoles are well-known for their antifungal and antibacterial properties. The presence of the sulfanyl group in this compound may enhance its reactivity against microbial pathogens. Research indicates that similar triazole derivatives have shown significant antifungal activity against various strains, making this compound a candidate for further investigation in antimicrobial therapies .

Anticancer Potential

Compounds containing triazole rings have been studied for their chemopreventive and chemotherapeutic effects on cancer. Studies have demonstrated that mercapto-substituted 1,2,4-triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Thus, the compound's potential as an anticancer agent warrants further exploration.

Anti-inflammatory Effects

The triazole class has also been linked to anti-inflammatory activities. Compounds with similar structures have been shown to modulate inflammatory pathways, suggesting that this compound may possess similar properties .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various triazole derivatives revealed that compounds similar to the target compound displayed significant antifungal activity against strains such as Candida albicans and Aspergillus niger. Testing indicated that modifications to the triazole ring structure could enhance efficacy .

Case Study 2: Anticancer Activity

Research highlighted the anticancer properties of substituted triazoles in vitro. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone involves its interaction with specific molecular targets. The triazole ring and the benzo[1,3]dioxole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluoro-phenyl group enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

  • Target Compound: Triazole substituents: 4-allyl (C₃H₅), 5-benzo[1,3]dioxol. Sulfanyl-linked group: 1-(4-fluorophenyl)ethanone. Key properties: High lipophilicity (allyl and benzo[1,3]dioxol), moderate polarity (ketone and fluorine).
  • Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole substituents: 4-(2,4-difluorophenyl), 5-(phenylsulfonylphenyl). Sulfanyl-linked group: 1-phenylethanone. The 2,4-difluorophenyl substituent may enhance steric hindrance and electronic effects .
  • Compound from : 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Triazole substituents: 4-(4-chlorophenyl), 5-(4-pyridinyl). Sulfanyl-linked group: 1-(4-fluorophenyl)ethanone. The 4-chlorophenyl substituent offers steric bulk and electron-withdrawing effects .

Research Findings and Implications

  • Synthetic Flexibility : The triazole-thioether scaffold allows modular substitution, enabling tuning of electronic and steric properties (e.g., allyl for lipophilicity vs. pyridinyl for solubility) .
  • Bioactivity Trends : Fluorine and chlorophenyl groups improve target affinity, while sulfonyl and pyridinyl groups enhance solubility and specificity.
  • Stability Considerations : Allyl-substituted triazoles may require stabilization against oxidation, whereas sulfonyl and pyridinyl derivatives exhibit greater metabolic resilience.

Biological Activity

The compound 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone is a novel derivative of the 1,2,4-triazole class. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. The structural features of this compound suggest a promising profile for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N3O4SC_{14}H_{13}N_3O_4S with a molecular weight of approximately 319.34 g/mol. The compound contains a triazole ring, a benzo[d][1,3]dioxole moiety, and a fluoro-substituted phenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown varying degrees of effectiveness against bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds has been reported to be comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

CompoundMIC (μg/mL)Activity Type
Triazole A32Bacterial
Triazole B16Fungal
Target CompoundTBDTBD

Anti-inflammatory Activity

Triazole derivatives are also recognized for their anti-inflammatory effects. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages have demonstrated that certain triazoles can significantly inhibit nitric oxide (NO) production. For example, compounds with similar structural motifs to our target have shown NO inhibition rates exceeding those of established anti-inflammatory agents like daidzein .

Study on Anticonvulsant Activity

A recent study evaluated the anticonvulsant activity of various triazole derivatives in animal models. The target compound was assessed alongside known anticonvulsants such as diazepam. Results indicated that modifications in the triazole structure could lead to enhanced protective effects against convulsions induced by pentylenetetrazole (PTZ) .

In Silico Studies

Computational approaches employing density functional theory (DFT) have been utilized to predict the reactivity and stability of triazole derivatives. These studies suggest that the electronic properties of the target compound could facilitate interactions with biological targets, enhancing its therapeutic potential .

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